ブリリアントブルーFCF

概要

説明

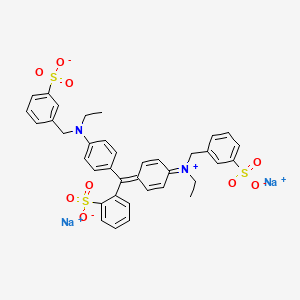

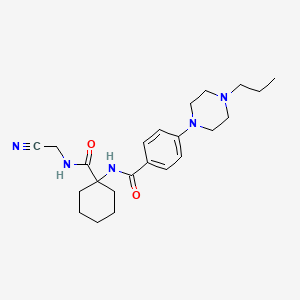

エリオグロシン二ナトリウム塩は、酸性青9またはFD&C青色No. 1としても知られており、さまざまな産業で広く使用されている合成染料です。これは鮮やかな青色の水溶性化合物であり、食品、医薬品、化粧品などで一般的に使用されています。 エリオグロシン二ナトリウム塩の化学式はC37H34N2O9S3Na2であり、分子量は792.85 g/molです .

2. 製法

合成経路と反応条件: エリオグロシン二ナトリウム塩は、ベンザルデヒドO-スルホン酸とα-(N-エチルフェニルアミノ)-m-トルエンスルホン酸を酸性媒体中で縮合させることにより合成されます。この反応の後、重クロム酸ナトリウムまたは二酸化鉛を用いて酸化を行います。 生成した生成物を中和し、硫酸ナトリウムで析出させ、その後精製します .

工業生産方法: 工業的な設定では、エリオグロシン二ナトリウム塩の合成は、大規模なバッチプロセスで行われます。反応条件は、高収率と純度を確保するために注意深く制御されます。 最終生成物は通常、結晶性粉末として得られ、その後、さまざまな用途にパッケージングされます .

科学的研究の応用

エリオグロシン二ナトリウム塩は、科学研究において幅広い応用範囲を持っています。

化学: pH指示薬として、およびさまざまな分析技術で使用されます。

生物学: 組織学および血液学における染色剤として使用され、細胞成分を視覚化します。

医学: 診断アッセイで使用され、医用画像でマーカーとして使用されます。

作用機序

エリオグロシン二ナトリウム塩の作用機序は、主に生体分子との相互作用を伴います。染料として、特定の細胞成分に結合し、顕微鏡下での視覚化を可能にします。分子標的は、タンパク質、核酸、その他の高分子です。 その作用に関与する経路は、特定の波長で光を吸収および放出する能力に関連しており、さまざまな画像技術で役立ちます .

類似の化合物:

ブリリアントブルーFCF: 同様の用途を持つ、もう1つの広く使用されている青色染料です。

オールラレッドAC: 同様の産業で使用されている赤色染料ですが、色特性が異なります。

独自性: エリオグロシン二ナトリウム塩は、光、熱、pHの変化に対する耐性など、さまざまな条件下での高い安定性により、独自性があります。 この安定性により、長期にわたる色保持が不可欠な用途で特に価値があります .

将来の方向性

There is limited literature describing the possible role of blue AFC in causing symptoms of ADHD in children . More research is necessary to describe the neurotoxicity of artificial blue dyes in humans . The dye has also been used in the development of a paper-based sensor for monitoring sun exposure .

生化学分析

Biochemical Properties

Brilliant Blue FCF has been studied for its acid-base properties in aqueous solutions . The ionization constants of Brilliant Blue FCF have been defined, and a scheme of the acid-base dye equilibrium has been proposed .

Cellular Effects

It has been observed that Brilliant Blue FCF can cause alterations in liver, kidney, and testes functions in rats . These alterations include changes in serum activity of various enzymes and hormones, as well as histopathological changes in these organs .

Molecular Mechanism

The molecular mechanism of action of Brilliant Blue FCF is not well defined. It is known that Brilliant Blue FCF can interact with certain biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, Brilliant Blue FCF has been observed to cause changes in organ function over time . These changes include increases in certain serum enzyme activities and decreases in others, suggesting that Brilliant Blue FCF may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, Brilliant Blue FCF has been observed to cause toxic effects at high doses . These effects include damage to liver tissue, renal failure, and disturbances in spermatogenesis .

Metabolic Pathways

It is known that Brilliant Blue FCF is poorly absorbed from the gastrointestinal tract, and most of the absorbed dye can be found in the feces .

Transport and Distribution

The transport and distribution of Brilliant Blue FCF within cells and tissues are not well defined. It is known that Brilliant Blue FCF is poorly absorbed from the gastrointestinal tract .

Subcellular Localization

Given its poor absorption from the gastrointestinal tract, it is likely that Brilliant Blue FCF is not readily localized within cells .

準備方法

Synthetic Routes and Reaction Conditions: Erioglaucine disodium salt is synthesized through the condensation of benzaldehyde O-sulfonic acid with α-(N-ethylphenylamino)-m-toluenesulfonic acid in an acidic medium. This reaction is followed by oxidation using sodium dichromate or lead dioxide. The resulting product is then neutralized and salted out with sodium sulfate, followed by refinement .

Industrial Production Methods: In industrial settings, the synthesis of erioglaucine disodium salt involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged for various applications .

化学反応の分析

反応の種類: エリオグロシン二ナトリウム塩は、以下の化学反応を含む、いくつかの種類の化学反応を受けます。

酸化: この化合物は、さまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応は、染料の色特性を変える可能性があります。

一般的な試薬と条件:

酸化剤: 重クロム酸ナトリウム、二酸化鉛。

還元剤: 水素化ホウ素ナトリウム。

置換試薬: ハロゲン化剤や求核剤など.

主要生成物: これらの反応から形成される主要生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホン化芳香族化合物の形成につながる可能性があり、還元は無色または異なった色の誘導体を生成する可能性があります .

類似化合物との比較

Brilliant Blue FCF: Another widely used blue dye with similar applications.

Allura Red AC: A red dye used in similar industries but with different color properties.

Tartrazine: A yellow dye often used in combination with erioglaucine disodium salt to produce green shades

Uniqueness: Erioglaucine disodium salt is unique due to its high stability under various conditions, including resistance to light, heat, and pH changes. This stability makes it particularly valuable in applications where long-term color retention is essential .

特性

CAS番号 |

3844-45-9 |

|---|---|

分子式 |

C37H36N2NaO9S3 |

分子量 |

771.9 g/mol |

IUPAC名 |

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

InChIキー |

CRHYDPIICWLZAQ-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Na] |

外観 |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

| 3844-45-9 | |

物理的記述 |

Liquid; NKRA; Dry Powder Reddish-blue powder or granules Water soluble powder that appears metallic and dark-purple to bronze; [Sax] Reddish-violet powder or granules with metallic luster. |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

25305-78-6 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Brilliant Blue FCF has a molecular formula of C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol.

ANone: Brilliant Blue FCF exhibits maximum absorbance in the range of 614-628 nm. [] This property makes it easily detectable using UV-Vis spectrophotometry, a common analytical technique used in many studies. [, , , , , , , , , , , ]

ANone: Studies show that the presence of micro-metallic elements and various edible acids do not negatively impact the stability of Brilliant Blue FCF. []

ANone: The ADI of Brilliant Blue FCF was initially set at 12.5 mg/kg bw/day by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1970. [] The EU Scientific Committee for Food (SCF) later revised this to 10 mg/kg bw/day in 1984. [] Following a re-evaluation of its safety, the Panel on Food Additives and Nutrient Sources added to Food has proposed a new ADI of 6 mg/kg bw/day. []

ANone: Based on available research, Brilliant Blue FCF does not appear to be carcinogenic or mutagenic to rodents. [] Studies have not shown any significant increase in tumor incidence in animals exposed to Brilliant Blue FCF. []

ANone: UV-Vis spectrophotometry is widely employed for the detection and quantification of Brilliant Blue FCF due to its strong absorbance in the visible light spectrum. [, , , , , , , ] Other methods, such as high-performance liquid chromatography (HPLC) [, , ], are also used, particularly when analyzing complex mixtures containing multiple dyes. [, , ]

ANone: Cloud point extraction (CPE) [], aqueous two-phase systems (ATPS) [, ], and ionic liquid independent disperse liquid-liquid microextraction (IL-IDLLME) [, ] are commonly used techniques for extracting and pre-concentrating Brilliant Blue FCF from various matrices, such as food and cosmetic products. These methods offer advantages such as simplicity, low cost, and high efficiency.

ANone: Brilliant Blue FCF's properties make it suitable for various applications beyond food coloring. It can be used as:

- A dye tracer in environmental studies: Its non-toxic nature makes it suitable for visualizing water flow patterns in soil, especially in field research. [, , , ]

- A fluorescent staining agent in microbiology: It can stain various fungi and bacteria, offering a safer alternative to potentially harmful dyes like lactofuchsin and lactophenol blue. []

- A potential therapeutic agent: Recent research suggests that Brilliant Blue FCF might possess pharmacological properties. [] In a study using human saphenous veins, it was found to enhance endothelial-dependent relaxation, restore smooth muscle function, and prevent intimal hyperplasia. [] It may also exhibit neuroprotective effects against ischemic stroke by inhibiting specific signaling pathways. []

ANone: Compared to other tracers, Brilliant Blue FCF offers several benefits:

- Low adsorption: Being neutral or anionic, it doesn't bind strongly to negatively charged soil components, allowing for better visualization of water flow paths. []

- Environmental acceptability: It degrades slowly in the environment and does not accumulate in plants or animals. []

- Non-toxic nature: This makes it particularly suitable for field research where potential ecological impact is a concern. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)